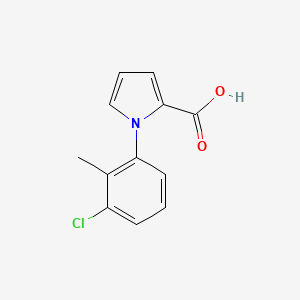
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, also known as CP-690,550, is a small molecule drug that has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been extensively studied in preclinical and clinical trials, and its mechanism of action involves the inhibition of Janus kinase (JAK) enzymes.
Mécanisme D'action
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid works by inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation and providing relief from autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In clinical trials, this compound has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, including joint pain, skin lesions, and gastrointestinal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid for lab experiments is that it has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a good candidate for further research into the treatment of autoimmune diseases. One limitation of this compound is that it is a small molecule drug, which may limit its effectiveness in treating certain autoimmune diseases.
Orientations Futures
There are several future directions for research on 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater efficacy and fewer side effects than this compound. Another area of interest is the use of JAK inhibitors in combination with other drugs, such as biologics, to improve the treatment of autoimmune diseases. Finally, there is ongoing research into the use of JAK inhibitors in the treatment of other diseases, such as cancer, where JAK enzymes play a role in tumor growth and progression.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid involves several steps, starting with the reaction of 3-chloro-2-methylphenylamine with ethyl 2-oxo-4-phenylbutyrate to produce an intermediate compound. This is then reacted with sodium hydride and 1,2-dibromoethane to form the final product.
Applications De Recherche Scientifique
1-(3-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid has been the subject of numerous scientific studies, both in vitro and in vivo. In preclinical studies, the compound has been shown to effectively inhibit JAK enzymes, which play a key role in the immune response. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-9(13)4-2-5-10(8)14-7-3-6-11(14)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPXFPYQRDGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


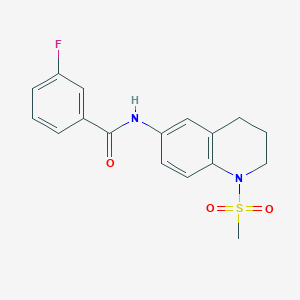
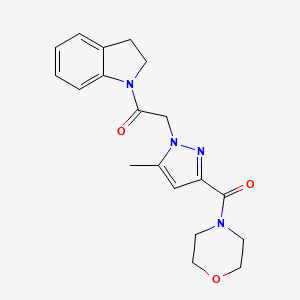

![(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B2846718.png)
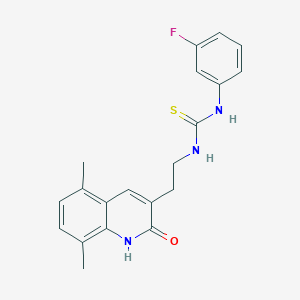

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)


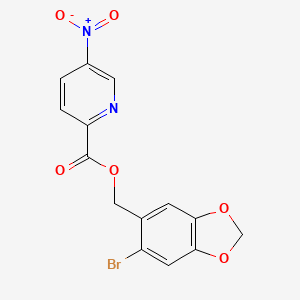
![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)
